molecular formula C12H15NO2 B13028179 3-Methyl-4-propyl-1H-indole-5,6-diol CAS No. 857776-88-6

3-Methyl-4-propyl-1H-indole-5,6-diol

Cat. No.: B13028179
CAS No.: 857776-88-6
M. Wt: 205.25 g/mol
InChI Key: KLROGFZULDXKBP-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propyl-1H-indole-5,6-diol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include 3-methyl-4-propylphenylhydrazine and a suitable ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-propyl-1H-indole-5,6-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Methyl-4-propyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-propyl-1H-indole-5,6-diol is unique due to the presence of both methyl and propyl groups on the indole ring, along with hydroxyl groups at positions 5 and 6. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

857776-88-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methyl-4-propyl-1H-indole-5,6-diol

InChI

InChI=1S/C12H15NO2/c1-3-4-8-11-7(2)6-13-9(11)5-10(14)12(8)15/h5-6,13-15H,3-4H2,1-2H3

InChI Key

KLROGFZULDXKBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=CNC2=CC(=C1O)O)C

Origin of Product

United States

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